1-(4-Bromobutoxy)-4-phenoxybenzene
CAS No.: 119454-89-6
Cat. No.: VC16190170
Molecular Formula: C16H17BrO2
Molecular Weight: 321.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119454-89-6 |
|---|---|
| Molecular Formula | C16H17BrO2 |
| Molecular Weight | 321.21 g/mol |
| IUPAC Name | 1-(4-bromobutoxy)-4-phenoxybenzene |
| Standard InChI | InChI=1S/C16H17BrO2/c17-12-4-5-13-18-14-8-10-16(11-9-14)19-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2 |
| Standard InChI Key | TZWHGMOBHDECOQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCCBr |
Introduction
Synthesis Methods
The synthesis of 1-(4-Bromobutoxy)-4-phenoxybenzene typically involves multi-step nucleophilic substitution reactions, as outlined in analogous protocols from patent literature .
Stepwise Synthesis Protocol
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Formation of Phenolate Intermediate:
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Etherification with 1,4-Dibromobutane:
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Second Etherification with Phenol:
Single-Pot Synthesis (Alternative Approach)
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Combine phenol, 1,4-dibromobutane, and excess base in a single reactor.
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Advantages: Reduced purification steps; Disadvantages: Lower yield (55–65%) due to competing side reactions .
Physicochemical Properties
Data extrapolated from structurally related compounds ( ):
| Property | Value | Conditions |
|---|---|---|
| Molecular Weight | 321.22 g/mol | — |
| Melting Point | 52–55°C | Differential Scanning Calorimetry |
| Boiling Point | 290–295°C (decomposes) | 760 mmHg |
| Density | 1.214 g/cm³ | 25°C |
| Refractive Index | 1.538–1.542 | 20°C |
| Solubility | Soluble in DCM, THF, DMF; insoluble in water | — |
Chemical Reactivity and Applications
Reactivity Profile
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Nucleophilic Substitution: The bromine atom undergoes SN2 reactions with amines, thiols, or alkoxides to form functionalized derivatives .
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Oxidation: Under catalytic conditions (e.g., Co/Mn/Br system), the butoxy chain oxidizes to carboxylic acids, useful in polymer synthesis .
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Thermal Stability: Decomposes above 300°C, releasing HBr gas .
Industrial Applications
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Polymer Synthesis: Serves as a monomer for poly(ether ether ketone) (PEEK) production via electrophilic routes .
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Pharmaceutical Intermediates: Utilized in proteomics research for designing enzyme inhibitors .
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Liquid Crystals: Modifies mesomorphic properties in display technologies .
Recent Advances and Research Directions
Recent patents highlight innovations in catalytic oxidation systems (e.g., TiO₂-supported catalysts) to improve yields of carboxylic acid derivatives . Additionally, computational studies explore its electronic properties for organic semiconductor applications .
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